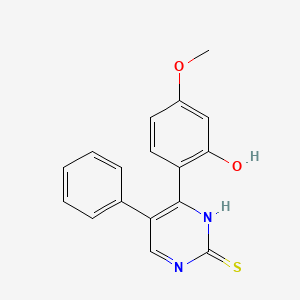

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione, also known as HMPPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that derivatives of pyrimidines, including those with substitutions at the 5-position of the 2,4-diamino-6-hydroxypyrimidine core, have shown marked inhibition against retrovirus replication in cell culture. The substitution patterns on the pyrimidine ring significantly influence antiviral activity, with some derivatives exhibiting strong inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell cultures (Hocková et al., 2003).

Synthesis and Derivatives

The synthesis of pyrimidines and their derivatives, such as thienopyrimidines and pyrazolopyrimidines, from 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione, has been documented. These compounds are prepared through reactions with halo compounds and subsequent cyclizations, leading to a variety of derivatives with potential for further pharmacological exploration (El-Dean & Abdel-Moneam, 2002).

Antioxidant Activity

Studies have also focused on the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives and their in vitro antioxidant activity. These compounds, starting from specific thiopyrimidine precursors, have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, showing promising antioxidant properties comparable to standard antioxidants like α-tocopherol and trolox (Akbas et al., 2018).

Corrosion Inhibition

In addition to biomedical applications, some pyrimidine derivatives have been investigated for their corrosion inhibition effect on mild steel in acidic solutions. Spiropyrimidinethiones, for example, have been shown to act as effective mixed inhibitors, protecting metal surfaces from corrosion through adsorption and forming protective layers (Yadav et al., 2015).

Propiedades

IUPAC Name |

6-(2-hydroxy-4-methoxyphenyl)-5-phenyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-12-7-8-13(15(20)9-12)16-14(10-18-17(22)19-16)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMUKQUHIGDWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)

![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)